3-Methyl-3-azaspiro[5.5]undec-7-en-9-one
Overview
Description
3-Methyl-3-azaspiro[5.5]undec-7-en-9-one is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . The molecule consists of 17 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .
Molecular Structure Analysis
The this compound molecule contains a total of 31 bonds. There are 14 non-H bonds, 2 multiple bonds, 2 double bonds, 2 six-membered rings, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .Scientific Research Applications
Synthesis and Chemical Properties
3-Methyl-3-azaspiro[5.5]undec-7-en-9-one and its derivatives have been extensively researched for their synthetic applications. For instance, a method for synthesizing 2-azaspiro[4.6]undec-7-ene rings, which bear structural similarities to this compound, has been developed using a process involving ring expansion, cyclization, and chlorination (Yeh et al., 2012). Additionally, a flexible synthetic approach led to the formal total synthesis of perhydrohistrionicotoxin, starting from 1-benzyl-1-azaspiro[5.5]undec-7-en-9-one (Pearson & Ham, 1983).
Potential Biological Activity
There is evidence of biological activity in compounds structurally related to this compound. For example, novel spiro heterocycles like 2-Amino-7-oxa-3-thia-1-azaspiro[5.5]undec-1-enes have shown significant analgesic activity in preclinical assays (Cohen, Banner, & Lopresti, 1978).
Application in Antioxidant Studies
Bicyclic isoselenoureas, including derivatives like 1-selena-3-azaspiro[5.5]undec-2-en-2-ylamines, have been synthesized and evaluated for their antioxidant activities (Proshin et al., 2013).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Properties
IUPAC Name |
3-methyl-3-azaspiro[5.5]undec-10-en-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12-8-6-11(7-9-12)4-2-10(13)3-5-11/h2,4H,3,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIYXJBXKCODGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC(=O)C=C2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729008 | |
Record name | 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189176-32-7 | |
Record name | 3-Methyl-3-azaspiro[5.5]undec-7-en-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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